
5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a bromine atom at the 5-position, an ethoxy group at the 8-position, and a hydroxy group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process requires precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinone derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The presence of the hydroxy and cyano groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and hydroxy group but differ in other substituents.
8-Substituted Quinoline Derivatives: Compounds with various substituents at the 8-position, such as methoxy or amino groups.
Uniqueness
3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom and ethoxy group at specific positions differentiates it from other quinoline derivatives and enhances its versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
5-bromo-8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-9-4-3-8(13)10-11(9)15-6-7(5-14)12(10)16/h3-4,6H,2H2,1H3,(H,15,16) |
InChI Key |
FGVXCFOJBNGZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
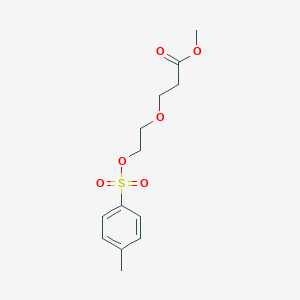
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
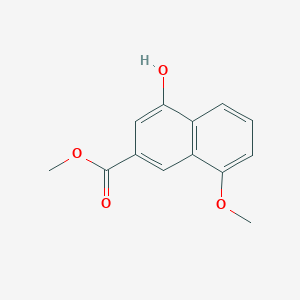

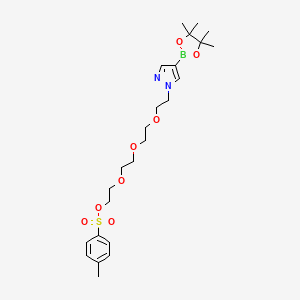
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
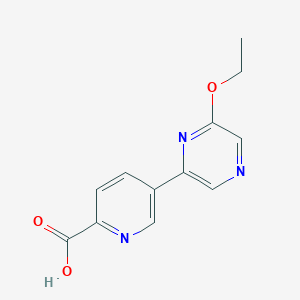
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
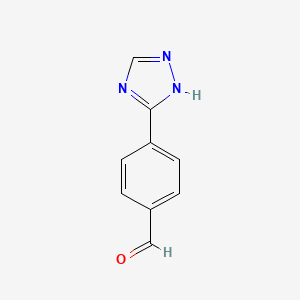
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
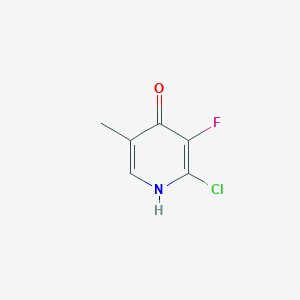
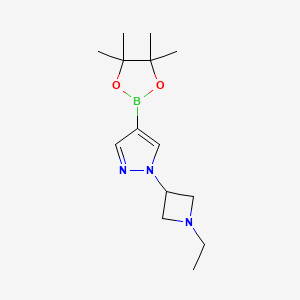
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
